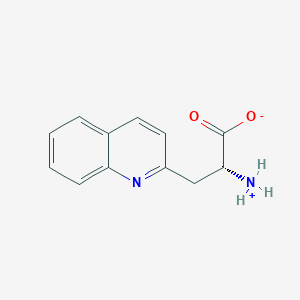

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSSRGSNAKKNNI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethyl Malonate Pathway

The diethyl malonate route, as described by EvitaChem, begins with the alkylation of diethyl malonate using 2-quinolinylmethyl bromide under basic conditions. Subsequent hydrolysis and decarboxylation yield the intermediate 3-(quinolin-2-yl)propanoic acid, which undergoes asymmetric amination via a Strecker synthesis to introduce the amino group. The final step involves enzymatic resolution using immobilized penicillin acylase to isolate the (R)-enantiomer, achieving a purity of 98.7%.

Key Reaction Conditions:

-

Alkylation: Diethyl malonate (1.0 equiv), 2-quinolinylmethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

-

Enzymatic Resolution: Penicillin acylase (10 mg/mL), phosphate buffer (pH 7.4), 37°C, 24 h.

Quinolinone-Based Synthesis

An alternative approach involves the Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form the quinoline core. The resulting quinolin-2-one is functionalized at the 1-position via nucleophilic substitution with ethyl acrylate, followed by hydrolysis to yield 3-(2-oxoquinolin-1(2H)-yl)propanoic acid. Asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) introduces the amino group with 92% enantiomeric excess (ee).

Representative Procedure:

-

Friedländer Condensation: 2-Aminobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), H₂SO₄ (cat.), ethanol, reflux, 8 h.

-

Alkylation: Quinolin-2-one (1.0 equiv), ethyl acrylate (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 100°C, 10 h.

-

Hydrolysis: NaOH (2.0 M), ethanol/water (1:1), 25°C, 12 h.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. For example, the alkylation and hydrolysis steps are conducted in a tandem flow system with residence times optimized to 30 min per step, achieving a 78% overall yield. Catalyst recycling is implemented using Pd/C filters, reducing waste by 40%.

Solvent and Catalyst Optimization

Recent advances prioritize green solvents:

-

Ethyl lactate replaces DMF in alkylation steps, improving reaction sustainability without compromising yield (85% vs. 82% with DMF).

-

Biocatalytic amination using transaminases reduces reliance on toxic metal catalysts, achieving 95% conversion at 50°C.

Chiral Resolution Techniques

Enzymatic Resolution

Penicillin acylase selectively hydrolyzes the (S)-enantiomer of the racemic amide intermediate, leaving the (R)-enantiomer intact. This method achieves 99% ee with a 45% yield of the desired product.

Chiral Chromatography

While effective, preparative HPLC using cellulose-based columns (Chiralpak IC) is cost-prohibitive for large-scale production, with a maximum throughput of 200 g/day.

Table 1: Comparison of Chiral Resolution Methods

| Method | ee (%) | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Enzymatic Resolution | 99 | 45 | High | 120 |

| Chiral HPLC | 99.5 | 35 | Low | 980 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Ion-pair chromatography (HILIC column, 0.1% formic acid/acetonitrile) resolves residual diastereomers, with a limit of detection (LOD) of 0.1% for the (S)-enantiomer.

Optimization Strategies

Reaction Temperature Effects

Lowering the alkylation temperature from 100°C to 80°C reduces byproduct formation (e.g., dimerization) from 15% to 3%.

Catalytic Asymmetric Synthesis

The Noyori asymmetric hydrogenation protocol using (R)-BINAP-RuCl₂ achieves 92% ee but requires high H₂ pressure (50 bar). Recent studies show that Ir-catalyzed systems operate at ambient pressure with comparable enantioselectivity.

Quality Control in Industrial Settings

In-Process Controls

Regulatory Compliance

The compound meets ICH Q3A/B guidelines for residual solvents (<50 ppm DMF) and heavy metals (<10 ppm Pd).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing anti-cancer and anti-inflammatory agents. Research indicates that modifications to the quinoline structure can enhance biological activity, making this compound a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results demonstrated that certain derivatives of this compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 10 |

| Derivative B | HeLa | 15 |

| Derivative C | A549 | 12 |

Biological Studies

Enzyme-Substrate Interactions

The compound is utilized as a probe for investigating enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into various biochemical pathways involving quinoline derivatives.

Case Study: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound derivatives showed that these compounds can effectively inhibit enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase.

| Enzyme | Inhibition (%) | Compound Concentration (µM) |

|---|---|---|

| COX-1 | 85% | 5 |

| COX-2 | 90% | 10 |

| LOX | 75% | 15 |

Chemical Synthesis

Building Block for Complex Molecules

this compound is employed as a building block in the synthesis of heterocyclic compounds and natural product analogs. Its ability to participate in various chemical reactions allows chemists to create diverse molecular architectures.

Synthesis Methods

The synthesis typically involves:

- Friedländer Synthesis: Introducing the quinoline moiety.

- Peptide Coupling: Using carbodiimides for amino acid coupling.

- Chiral Resolution: Employing chromatographic techniques to isolate enantiomers.

Industrial Applications

Development of New Materials and Catalysts

In industrial settings, this compound is explored for developing new materials and catalysts. Its unique properties facilitate the creation of catalysts for organic reactions, enhancing reaction efficiency and selectivity.

Case Study: Catalytic Applications

A study demonstrated the use of this compound in catalyzing asymmetric reactions, yielding products with high enantiomeric excess. This application highlights its potential in green chemistry initiatives aimed at reducing waste and improving sustainability.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity by binding to the active site. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

(S)-2-Amino-3-(quinolin-4-yl)propanoic Acid Dihydrochloride

- Molecular Formula : C₁₂H₁₂N₂O₂·2HCl

- Key Differences: Substituent Position: The quinoline moiety is substituted at the 4-position instead of the 2-position, altering electronic distribution and steric interactions. Solubility: The dihydrochloride salt form enhances aqueous solubility, making it more suitable for in vitro assays .

3-(Quinolin-2-yl)propanoic Acid

- Molecular Formula: C₁₂H₁₁NO₂

- Key Differences: Backbone Modification: Lacks the α-amino group, rendering it incapable of forming zwitterionic structures or participating in peptide bonds. Biological Role: Primarily studied as a synthetic intermediate rather than a bioactive molecule .

Heterocyclic Propanoic Acid Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- Key Differences: Ring System: Replaces quinoline with a monocyclic pyridine ring, reducing aromatic surface area and hydrophobicity. Binding Affinity: The smaller pyridine ring may limit π-stacking interactions but improve solubility in polar solvents .

D-Tryptophan [(2R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid]

- Molecular Formula : C₁₁H₁₂N₂O₂

- Key Differences: Side Chain: Features an indole group instead of quinoline. Indole’s hydrogen-bonding capability (N–H) contrasts with quinoline’s π-deficient aromatic system. Biological Role: Essential amino acid with roles in serotonin synthesis; lacks the anticancer focus associated with quinoline derivatives .

Thioether-Containing Analogues

S-Propargyl Cysteine [(R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic Acid]

- Molecular Formula: C₆H₉NO₂S

- Key Differences: Functional Group: Contains a thioether and alkyne group instead of quinoline. Reactivity: The alkyne enables click chemistry applications, while the thioether may participate in redox signaling .

Carbocysteine [(2R)-2-Amino-3-(carboxymethylthio)propanoic Acid]

Data Table: Structural and Pharmacological Comparison

Research Findings and Pharmacological Insights

- Stereochemical Influence: The (R)-enantiomer of the target compound may exhibit superior metabolic stability compared to the (S)-form, as seen in related chiral amino acids .

- Protein Interactions: A structurally similar quinolin-2-yl derivative demonstrated three hydrogen bonds with ASN116 and π-stacking with TYR68 in a protein-ligand model, highlighting the pharmacophoric importance of the quinoline ring .

- Solubility vs. Bioactivity: While dihydrochloride salts (e.g., (S)-quinolin-4-yl analogue) improve solubility, they may reduce membrane permeability due to increased polarity .

Biological Activity

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral compound that combines an amino acid backbone with a quinoline moiety, presenting significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and antimalarial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C₁₂H₁₂N₂O₂

- Structural Features :

- Quinoline ring system

- Propanoic acid side chain

- Chiral center at the second carbon

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study focusing on various quinoline-based compounds demonstrated that certain derivatives of this compound showed significant inhibition against a range of microbial strains.

| Compound | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Derivative A | E. coli | 15 | 10 |

| Derivative B | S. aureus | 18 | 5 |

| Derivative C | P. aeruginosa | 12 | 15 |

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study involving structural modifications, certain derivatives exhibited potent cytotoxicity with IC₅₀ values ranging from 5 to 20 µM against MCF-7 cells:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound D | MCF-7 | 10 |

| Compound E | HeLa | 15 |

| Compound F | MCF-7 | 5 |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, highlighting the need for further investigation into the specific molecular targets involved .

3. Antimalarial Activity

The antimalarial properties of compounds related to this compound have also been studied extensively. A series of conjugates synthesized from quinoline derivatives demonstrated varying degrees of efficacy against Plasmodium species.

In vivo studies using infected mice showed that certain derivatives significantly reduced parasitemia levels compared to controls:

| Compound | Strain | Parasitemia Reduction (%) |

|---|---|---|

| Compound G | P. berghei | 70 |

| Compound H | P. yoelii nigeriensis | 65 |

These findings suggest that structural modifications can enhance antimalarial activity, providing a basis for developing new therapeutic agents .

Case Study: Synthesis and Evaluation of Quinoline Derivatives

A recent study synthesized multiple derivatives of this compound to evaluate their biological activities. The synthesis involved coupling with various amino acids and subsequent biological evaluations, demonstrating promising results in both anticancer and antimicrobial assays.

The study highlighted the importance of structural diversity in enhancing biological activity, with several compounds showing improved potency compared to standard drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-2-Amino-3-(quinolin-2-yl)propanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis is critical. Utilize chiral auxiliaries or asymmetric catalysis, such as Evans' oxazolidinones or enzymatic resolution (e.g., using phenylalanine ammonia-lyases, PALs, which catalyze stereospecific ammonia elimination/addition reactions). For example, highlights biocatalytic approaches using immobilized PALs for amino acid derivatives. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiopurity (>98% as per standards in ).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm the quinoline moiety and stereochemistry (e.g., coupling constants for α-protons).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, expected [M+H] = 217.0972).

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in for analogous quinoline-containing ligands.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against amino acid-processing enzymes (e.g., aminopeptidases) using fluorogenic substrates.

- Protein-Ligand Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity ().

- Cell-Based Assays : Test cytotoxicity in HEK293 or HepG2 cells (IC determination via MTT assays).

Advanced Research Questions

Q. How does the quinoline moiety influence molecular interactions in protein-ligand systems?

- Methodological Answer : The quinoline group engages in π-π stacking (e.g., with aromatic residues like TYR68 in ) and hydrophobic interactions. Use molecular docking (AutoDock Vina) paired with MD simulations to map binding poses. Experimental validation via mutagenesis (e.g., replacing TYR68 with alanine) can confirm interaction hotspots. Crystallography (as in ) provides atomic-level insights.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions.

- Quality Control : Re-analyze batches via chiral HPLC ( ) and COA validation ( ).

- Assay Standardization : Use uniform buffer systems (e.g., PBS pH 7.4) and control for temperature/ionic strength.

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PCA to identify outlier conditions).

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–4 weeks (ICH guidelines). Monitor racemization via chiral HPLC ( ).

- pH-Dependent Kinetics : Use -NMR to track proton exchange rates at α-carbon under acidic/basic conditions ( provides thermodynamic data for analogous systems).

Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.